1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-nitro-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-Amino-3-(trifluoromethylthio)phenyl)hydrazine.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as 4-(Trifluoromethyl)phenylhydrazine and 1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine . These compounds share structural similarities but differ in the position of the nitro and trifluoromethylthio groups, which can influence their chemical reactivity and biological activities. The unique combination of functional groups in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C7H6F3N3O2S |
---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
[4-nitro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-3-4(12-11)1-2-5(6)13(14)15/h1-3,12H,11H2 |
InChI Key |
QIBARHJOIRVMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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